molecular formula C14H14ClNO2S B14493300 1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride CAS No. 65017-58-5

1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride

Cat. No.: B14493300
CAS No.: 65017-58-5
M. Wt: 295.8 g/mol
InChI Key: OKLMUOWCDYVGRU-UHFFFAOYSA-M
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Description

1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride is a chemical compound known for its unique structure and properties It consists of a pyridinium ion linked to a 4-methylbenzene-1-sulfonyl group via an ethenyl bridge

Preparation Methods

The synthesis of 1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride typically involves the following steps:

    Formation of the 4-Methylbenzene-1-sulfonyl chloride: This can be achieved by reacting 4-methylbenzenesulfonic acid with thionyl chloride.

    Reaction with Pyridine: The 4-methylbenzene-1-sulfonyl chloride is then reacted with pyridine to form the desired pyridinium salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring. Common reagents include halogens and sulfonyl chlorides.

    Oxidation and Reduction: The ethenyl group can undergo oxidation to form epoxides or reduction to form alkanes.

    Addition Reactions: The double bond in the ethenyl group can participate in addition reactions with various reagents, such as hydrogen halides and halogens.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles. The presence of the sulfonyl group enhances its reactivity, allowing it to participate in various chemical transformations.

Comparison with Similar Compounds

1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride can be compared with other similar compounds, such as:

    4-Methylbenzene-1-sulfonyl chloride: A precursor in the synthesis of the target compound.

    Pyridinium salts: Compounds with similar structures but different substituents.

    Vinylpyridines: Compounds with a vinyl group attached to the pyridine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties.

Properties

CAS No.

65017-58-5

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

1-[2-(4-methylphenyl)sulfonylethenyl]pyridin-1-ium;chloride

InChI

InChI=1S/C14H14NO2S.ClH/c1-13-5-7-14(8-6-13)18(16,17)12-11-15-9-3-2-4-10-15;/h2-12H,1H3;1H/q+1;/p-1

InChI Key

OKLMUOWCDYVGRU-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C=C[N+]2=CC=CC=C2.[Cl-]

Origin of Product

United States

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